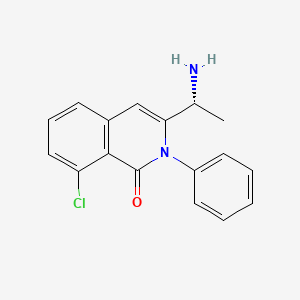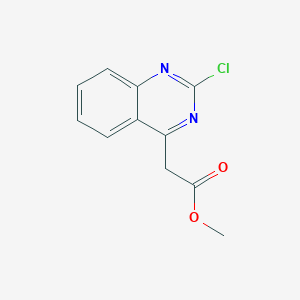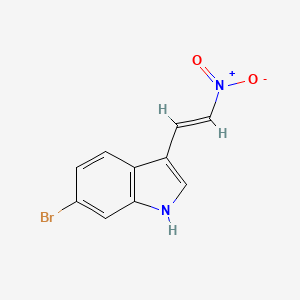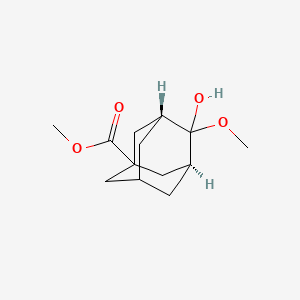
(R)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound with significant potential in various fields of scientific research. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a chiral center at the 1-aminoethyl group adds to its complexity and potential for enantioselective interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Chiral Aminoethyl Group Addition: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation of a suitable precursor using chiral catalysts is a common method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological targets. It can serve as a model compound for understanding the behavior of chiral drugs.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as chiral catalysts for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chiral center allows for enantioselective binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one: The enantiomer of the compound, which may exhibit different biological activities.
8-chloro-2-phenylisoquinolin-1(2H)-one: Lacks the chiral aminoethyl group, leading to different chemical and biological properties.
3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one: Lacks the chloro group, affecting its reactivity and interactions.
Uniqueness
The presence of both the chiral aminoethyl group and the chloro substituent makes ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one unique. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H15ClN2O |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
3-[(1R)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
MZINZXIFJMLTOK-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Kanonische SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)


![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)


![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)


![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)

![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)
